N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrazole-thiophene hybrid core. Its structure combines a 3,5-dimethylpyrazole moiety linked to a thiophen-3-yl group via an ethyl chain, with a 2-methoxybenzenesulfonamide substituent.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-13-10-14(2)21(20-13)16(15-8-9-25-12-15)11-19-26(22,23)18-7-5-4-6-17(18)24-3/h4-10,12,16,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISOSNGJSXYFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=CC=C2OC)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrazole Ring : Known for its diverse biological activities.
- Thiophene Ring : Often associated with enhanced pharmacological properties.
- Methoxybenzenesulfonamide Moiety : Contributes to the compound's solubility and biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. The proposed mechanisms include:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with specific receptors to alter physiological responses.
- DNA Interaction : Possible binding to DNA, affecting replication and transcription processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20–40 |
| Compound B | E. coli | 40–70 |
These findings suggest that the compound may exhibit similar antimicrobial efficacy.
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. Research has indicated that compounds containing the pyrazole structure can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This makes them potential candidates for treating inflammatory diseases.
Case Studies
- Study on Antibacterial Properties : A recent investigation into various pyrazole derivatives demonstrated that certain modifications significantly enhanced antibacterial activity against resistant strains of S. aureus and E. coli. The study utilized agar diffusion methods to assess effectiveness, revealing promising results for compounds with similar structures to this compound .
- In Vivo Efficacy : Animal model studies have shown that pyrazole-based compounds can significantly reduce inflammation in models of arthritis, suggesting potential therapeutic applications in treating chronic inflammatory conditions.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : Synthesized from a 1,3-diketone and hydrazine under acidic conditions.
- Introduction of the Thiophene Ring : Achieved through coupling reactions such as Suzuki or Stille coupling.
- Synthesis of the Sulfonamide Moiety : Formed by reacting a sulfonyl chloride with an amine.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Notes:
Key Observations :
Sulfonamide Substituent Variations :
- The target compound’s 2-methoxybenzenesulfonamide group introduces an electron-donating methoxy substituent, which may enhance solubility and π-π stacking interactions compared to the 2-fluorophenyl methanesulfonamide in (electron-withdrawing fluorine) or the carbamate-linked benzenesulfonamide in (ester functionality prone to hydrolysis).
Pyrazole Substitution: The target’s pyrazole is 3,5-dimethyl, whereas the analog in features a 4-thiophen-3-yl-substituted pyrazole.
Thiophene Positioning :
- All compounds retain the thiophen-3-yl group, which contributes to aromatic interactions. However, its direct attachment to the pyrazole in versus the ethyl chain in the target and could influence conformational flexibility.
Potential Pharmacological Implications
While direct activity data are unavailable, structural parallels to known bioactive molecules suggest:
- Sulfonamide Role: The sulfonamide group in the target may mimic endogenous substrates in enzymes (e.g., carbonic anhydrase inhibitors) .
- Thiophene-Pyrazole Synergy : The hybrid core could enhance binding to hydrophobic pockets in targets like kinases or GPCRs, as seen in other therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
